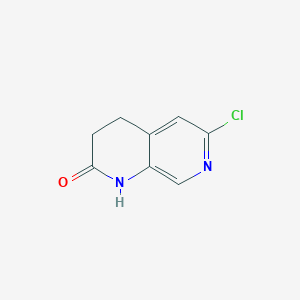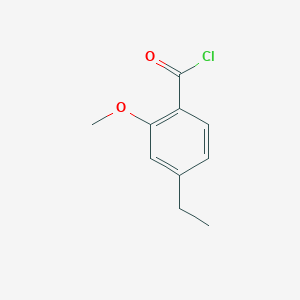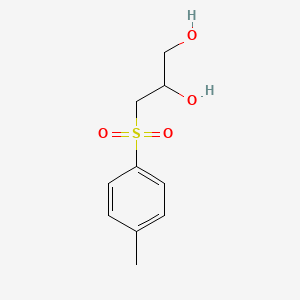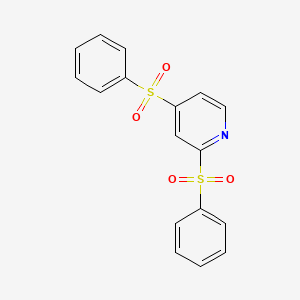
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide, also known as guanine monohydrobromide, is a purine derivative. It is one of the four main nucleobases found in nucleic acids DNA and RNA, where it pairs with cytosine. This compound plays a crucial role in the storage and transmission of genetic information .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide typically involves the reaction of guanine with hydrobromic acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the monohydrobromide salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes the purification of the final product to meet pharmaceutical or research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia or amines are typically involved in substitution reactions.
Major Products Formed
Oxidation: 8-oxoguanine
Reduction: Guanine
Substitution: Various substituted guanine derivatives
Wissenschaftliche Forschungsanwendungen
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide has numerous applications in scientific research:
Chemistry: Used as a reagent in studying the electrochemical oxidation of purines.
Biology: Plays a role in genetic studies and the synthesis of nucleic acids.
Medicine: Investigated for its potential in antiviral therapies and as a biomarker for oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects primarily through its incorporation into nucleic acids. It forms hydrogen bonds with cytosine, stabilizing the DNA double helix. In RNA, it plays a role in the formation of secondary structures. The molecular targets include DNA and RNA polymerases, which are essential for the replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: Another purine nucleobase that pairs with thymine in DNA and uracil in RNA.
Cytosine: A pyrimidine nucleobase that pairs with guanine.
Thymine: A pyrimidine nucleobase found in DNA, pairs with adenine.
Uracil: A pyrimidine nucleobase found in RNA, pairs with adenine.
Uniqueness
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide is unique due to its specific pairing with cytosine and its role in forming stable four-stranded helices in the presence of sodium or potassium ions. This property is not shared by adenine, thymine, or uracil .
Eigenschaften
CAS-Nummer |
60049-89-0 |
|---|---|
Molekularformel |
C5H6BrN5O |
Molekulargewicht |
232.04 g/mol |
IUPAC-Name |
2-amino-1,7-dihydropurin-6-one;hydrobromide |
InChI |
InChI=1S/C5H5N5O.BrH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H |
InChI-Schlüssel |
KJDXFEFPXNNAKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


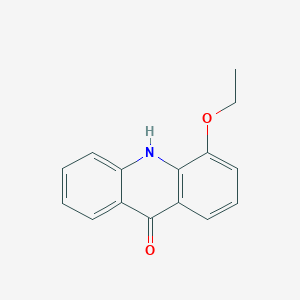
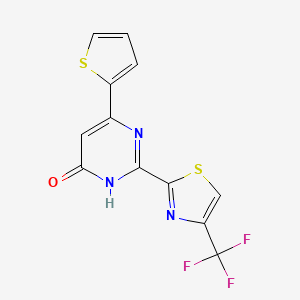
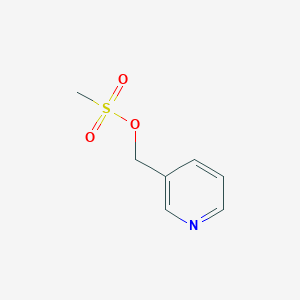
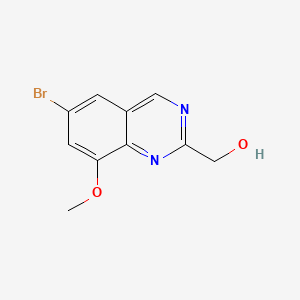
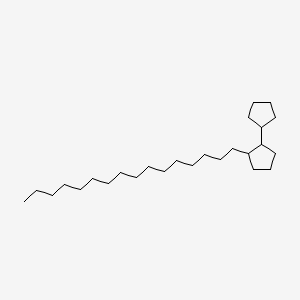
![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)
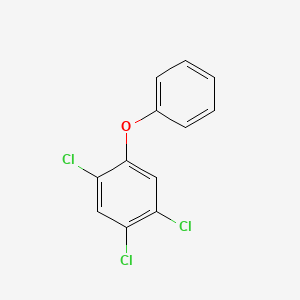

![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)
